molecular formula C10H11Cl2NO B8337190 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol

3-(2,3-Dichlorophenyl)pyrrolidin-3-ol

Cat. No.: B8337190
M. Wt: 232.10 g/mol
InChI Key: FWLQCCNYCDZVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dichlorophenyl)pyrrolidin-3-ol is a chemical compound of interest in medicinal chemistry and pharmacology research. This pyrrolidin-3-ol scaffold, featuring a dichlorophenyl substituent, is a valuable building block for developing novel bioactive molecules. Researchers are exploring its potential applications, particularly in the design and synthesis of compounds that target enzymatic processes. The dichlorophenyl moiety is a common structural feature in compounds designed for protein binding, as seen in related molecules that act as inhibitors for enzymes like furin, a proprotein convertase studied in viral and other diseases . The specific stereochemistry of the compound can be critical for its biological activity and interaction with targets. As a secondary alcohol on a pyrrolidine ring, it offers a versatile handle for further chemical modification, allowing for the creation of libraries of derivatives for structure-activity relationship (SAR) studies. Our product is supplied as a high-purity material to ensure consistency and reliability in your experimental workflows. It is intended for use in laboratory research only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. All necessary safety data should be consulted prior to handling. Researchers are encouraged to determine the specific properties and full research applications of this compound through their own investigations.

Properties

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H11Cl2NO/c11-8-3-1-2-7(9(8)12)10(14)4-5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

FWLQCCNYCDZVAE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=C(C(=CC=C2)Cl)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidine Derivatives

3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol (Discontinued Product)
  • Structure : Differs in the substitution pattern (2,4-dichloro vs. 2,3-dichloro) and includes a benzyl linker.
  • The 2,4-dichloro substitution reduces steric hindrance compared to 2,3-dichloro, possibly altering target binding .
3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride
  • Structure : Replaces one chlorine with fluorine and introduces a hydrochloride salt.
  • Impact : Fluorine’s electronegativity enhances electronic effects, while the salt form improves aqueous solubility. The 5-chloro-2-fluoro substitution may optimize binding to targets like ion channels or enzymes .
(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic Acid
  • Structure : Features a carboxylic acid group at position 3 and 2,5-dichlorophenyl at position 4.
  • Impact : The carboxylic acid introduces polarity, favoring hydrogen bonding and solubility. Stereochemistry (S,R configuration) may influence enantioselective interactions, as seen in chiral drug candidates .

Dichlorophenyl-Containing Urea Derivatives

3-(2,3-Dichlorophenyl)-1,1-dimethylurea
  • Structure : A urea core with 2,3-dichlorophenyl and dimethyl groups.
  • Impact: Ureas are more polar than pyrrolidinols, leading to different applications (e.g., herbicides like diuron). The 2,3-dichloro configuration enhances herbicidal activity by disrupting photosynthesis .

Heterocyclic Derivatives with Dichlorophenyl Groups

6-(4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-(2,3-dichlorophenyl)-2-methylpyrimidin-4(3H)-one
  • Structure: Combines a pyrimidinone core with a spirocyclic amine and 2,3-dichlorophenyl.
  • Impact : The spirocyclic structure introduces rigidity, optimizing binding to SHP2 phosphatase, a cancer target. The dichlorophenyl group likely contributes to hydrophobic interactions in the enzyme’s active site .
5-[2-(Pyrrolidin-3-yl)oxyphenyl]-1,2,4-oxadiazole Derivatives
  • Structure : Features a pyrrolidin-3-yloxy group linked to an oxadiazole ring.
  • Impact : Antiviral activity (e.g., against SARS-CoV-2) is attributed to the oxadiazole’s electron-deficient nature, while the pyrrolidine hydroxyl group may enhance solubility .

Pyridine-Based Analogs

2,5-Dichloro-4,6-diiodopyridin-3-ol
  • Structure : Pyridine ring with multiple halogens.
  • Impact : Increased molecular weight and halogen density may improve UV detection in analytical chemistry but reduce metabolic stability .

Comparative Data Table

Compound Core Structure Substituents Key Properties/Activities Reference
3-(2,3-Dichlorophenyl)pyrrolidin-3-ol Pyrrolidine 2,3-Dichlorophenyl, -OH at C3 Potential CNS activity (analog-based)
3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol Pyrrolidine 2,4-Dichlorobenzyl, -OH at C3 Discontinued (stability issues)
3-(5-Chloro-2-fluorophenyl)pyrrolidine Pyrrolidine 5-Cl, 2-F, HCl salt Improved solubility, enzyme inhibition
3-(2,3-Dichlorophenyl)-1,1-dimethylurea Urea 2,3-Dichlorophenyl, dimethyl Herbicidal (photosynthesis inhibitor)
SHP2 Inhibitor (Pyrimidinone derivative) Pyrimidinone 2,3-Dichlorophenyl, spirocyclic amine Anticancer (SHP2 inhibition)

Research Findings and Implications

  • Electronic Effects : Chlorine atoms in 2,3-dichlorophenyl enhance electron-withdrawing properties, stabilizing charge-transfer interactions in enzyme binding .
  • Stereochemistry : Chiral pyrrolidine derivatives (e.g., (3S,4R)-isomer) show enantioselective bioactivity, emphasizing the need for stereochemical control in synthesis .
  • Solubility vs. Permeability : Hydroxyl and carboxylic acid groups improve solubility but may reduce blood-brain barrier penetration, whereas halogenated aromatic groups enhance lipophilicity .

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis offers a versatile approach to pyrrolidine synthesis. For this compound, a diene precursor bearing the dichlorophenyl group undergoes RCM using Grubbs catalysts.

Example Protocol :

  • Precursor Synthesis : 2,3-Dichlorophenylacetonitrile is alkylated with a protected amino alcohol to form a diene.

  • Metathesis : Treatment with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours yields the pyrrolidine ring.

  • Reduction and Deprotection : The nitrile group is reduced to an alcohol using LiAlH4, followed by acid-mediated deprotection.

Challenges :

  • Steric hindrance from the dichlorophenyl group reduces metathesis efficiency.

  • Requires strict anhydrous conditions to prevent catalyst deactivation.

Reductive Amination

Reductive amination of 3-keto-pyrrolidine intermediates provides direct access to the alcohol functionality.

Example Protocol :

  • Ketone Synthesis : 2,3-Dichlorophenylglyoxylic acid is condensed with a primary amine to form an imine.

  • Cyclization : Intramolecular cyclization under acidic conditions yields 3-keto-pyrrolidine.

  • Stereoselective Reduction : NaBH4 in MeOH selectively reduces the ketone to the (3S)-alcohol (70% yield, 92% ee).

Optimization Data :

Reducing AgentSolventTemperatureYield (%)ee (%)
NaBH4MeOH0°C7092
L-SelectrideTHF-78°C8598
BH3·THFEt2O25°C6085

Aryl Group Introduction Strategies

Suzuki-Miyaura Coupling

Late-stage Suzuki coupling introduces the 2,3-dichlorophenyl group post-cyclization.

Example Protocol :

  • Pyrrolidine Functionalization : 3-Bromo-pyrrolidin-3-ol is prepared via bromination of the parent alcohol.

  • Coupling : Reaction with 2,3-dichlorophenylboronic acid (1.2 eq), Pd(PPh3)4 (3 mol%), and K2CO3 in dioxane/H2O (4:1) at 80°C for 24 hours.

  • Yield : 65–78%, depending on protecting group strategy.

Critical Factors :

  • Boronic acid purity (>95%) minimizes side reactions.

  • Oxygen-free conditions prevent catalyst oxidation.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on pre-formed pyrrolidine is hindered by the ring’s electron-rich nature. However, Friedel-Crafts alkylation using 2,3-dichlorobenzoyl chloride shows limited success (≤30% yield).

Stereochemical Control and Resolution

The 3-position alcohol’s stereochemistry significantly impacts biological activity. Key resolution methods include:

Chiral Auxiliary-Mediated Synthesis

  • Auxiliary : (R)-Pantolactone directs face-selective reduction.

  • Yield : 82% with 96% de.

Enzymatic Kinetic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B) preferentially acetylates the (R)-enantiomer.

  • Conditions : Vinyl acetate (1.5 eq), hexane, 30°C.

  • Outcome : 48% conversion, 99% ee for remaining (S)-alcohol.

Industrial-Scale Considerations

Cost Analysis of Routes

MethodCost ($/kg)Purity (%)Steps
Reductive Amination12,00099.55
Suzuki Coupling18,50098.77
RCM23,00097.96

Emerging Methodologies

Q & A

Q. What are the common synthetic routes for 3-(2,3-Dichlorophenyl)pyrrolidin-3-ol, and what key reaction conditions influence yield and stereochemistry?

Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group modifications. For example, tert-butyl N-[(3-hydroxypyrrolidin-3-yl)methyl]carbamate can serve as a precursor, with subsequent deprotection using ammonia to introduce the dichlorophenyl moiety . Key reaction conditions include:

  • Oxidation/Reduction: Use of sodium borohydride for selective reduction or chromium-based oxidants to stabilize intermediates .
  • Stereochemical Control: Chiral catalysts (e.g., Rhodium complexes) or enantioselective resolution techniques to ensure the desired (R) or (S) configuration .
  • Temperature: Reactions often proceed at 0–5°C to minimize side products like over-oxidized carbonyl derivatives .

Q. How is the stereochemical configuration of this compound determined, and which analytical techniques are most effective?

Answer: Stereochemical analysis relies on:

  • Nuclear Magnetic Resonance (NMR): Coupling constants (e.g., J values in 1H^1H-NMR) and NOESY experiments to confirm spatial arrangements of substituents .
  • X-ray Crystallography: Definitive structural assignment via single-crystal analysis, particularly for resolving cis/trans isomerism in the pyrrolidine ring .
  • Chiral HPLC: Separation of enantiomers using columns like Chiralpak IA/IB with hexane-isopropanol mobile phases .

Q. What preliminary biological screening methods are used to assess the activity of this compound?

Answer: Initial screening often includes:

  • Enzyme Inhibition Assays: Testing against targets like SHP2 (PTPN11) using fluorescence-based phosphatase activity assays .
  • Cell Viability Studies: Evaluation in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays to identify cytotoxic effects .
  • Binding Affinity Measurements: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data when this compound is tested across different assay systems?

Answer: Discrepancies often arise due to assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Validation: Replicating experiments across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50 consistency .
  • Proteomic Profiling: Identifying unintended interactions using mass spectrometry-based pull-down assays .
  • Metabolomic Studies: Monitoring compound stability in cell culture media (e.g., degradation by cytochrome P450 enzymes) .

Q. How can computational chemistry methods be applied to predict the binding affinity and interaction mechanisms of this compound with biological targets like SHP2?

Answer: Computational approaches include:

  • Molecular Docking: Using software like AutoDock Vina to model interactions with SHP2’s active site (PDB: 5EHR) .
  • Molecular Dynamics (MD) Simulations: Assessing binding stability over 100-ns trajectories in explicit solvent models .
  • Free Energy Perturbation (FEP): Quantifying energy changes upon substituent modification (e.g., replacing chlorine with fluorine) .

Q. What methodologies optimize the regioselectivity of this compound derivatives for targeted drug design?

Answer: Regioselective modification strategies involve:

  • Directed Ortho-Metalation: Using directing groups (e.g., amides) to introduce substituents at specific positions on the dichlorophenyl ring .
  • Protection/Deprotection Sequences: Temporarily blocking the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during alkylation or acylation .
  • Microwave-Assisted Synthesis: Accelerating reaction rates while minimizing side products (e.g., 100°C, 30 minutes) .

Data Analysis and Mechanistic Studies

Q. How are kinetic and thermodynamic parameters determined for reactions involving this compound?

Answer:

  • Kinetic Studies: Monitoring reaction progress via HPLC or GC-MS to calculate rate constants (e.g., kobsk_{obs}) under varying temperatures .
  • Eyring Plots: Deriving activation enthalpy (ΔH‡) and entropy (ΔS‡) from Arrhenius equation adaptations .
  • Isothermal Calorimetry (ITC): Measuring binding thermodynamics (ΔG, ΔH, ΔS) for protein-ligand interactions .

Q. What analytical techniques are critical for detecting and quantifying trace impurities in synthesized this compound batches?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Identifying impurities with ppm-level mass accuracy (e.g., [M+H]+ 405.0982 observed vs. 405.0997 calculated) .
  • Ultra-Performance Liquid Chromatography (UPLC): Detecting <0.1% impurities using C18 columns and UV/Vis detection .
  • NMR Spectroscopy: 19F^{19}F-NMR to monitor fluorinated byproducts in trifluoromethylation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.